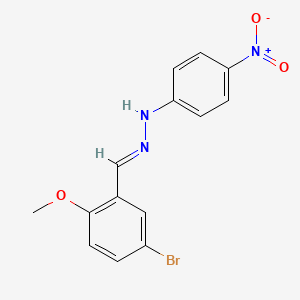
(2E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(5-phenylthio(2-furyl))prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylsulfanyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the phenylsulfanyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the propenamide structure through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Common reagents used in the industrial synthesis include furan derivatives, phenylsulfanyl chloride, and cyanide sources.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenylsulfanyl group can participate in redox reactions. The furan ring provides structural stability and can interact with various biological molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-CYANO-3-[5-(METHYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-THIENYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-PYRANYLMETHYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-[5-(PHENYLSULFANYL)-2-FURYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its redox activity, while the cyano group provides electrophilic reactivity. The furan ring contributes to its stability and potential for diverse interactions.
Propriétés
Formule moléculaire |
C19H18N2O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c20-12-14(19(22)21-13-16-5-4-10-23-16)11-15-8-9-18(24-15)25-17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,13H2,(H,21,22)/b14-11+ |
Clé InChI |
XLFGSUOYEJLNOT-SDNWHVSQSA-N |
SMILES isomérique |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/C#N |
SMILES canonique |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B14922372.png)
methanone](/img/structure/B14922381.png)
![(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B14922388.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14922389.png)
![3-[(4-chlorophenoxy)methyl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4-methoxybenzamide](/img/structure/B14922397.png)
![2,3-dimethoxy-6-[(E)-{2-[4-(naphthalen-1-ylamino)-4-oxobutanoyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14922400.png)
![3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14922404.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14922408.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B14922411.png)
![4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922414.png)
![4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide](/img/structure/B14922420.png)

![Pyridin-2-ylmethyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B14922436.png)
![2-(3-Bromoanilino)-N'~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide](/img/structure/B14922444.png)
